molecular formula C11H11ClN2O2 B2888168 2-(2-chloro-6-methoxyphenyl)-N-(cyanomethyl)acetamide CAS No. 1798733-53-5

2-(2-chloro-6-methoxyphenyl)-N-(cyanomethyl)acetamide

Cat. No.: B2888168
CAS No.: 1798733-53-5
M. Wt: 238.67
InChI Key: ADRZNPKHDNZXTP-UHFFFAOYSA-N
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Description

2-(2-chloro-6-methoxyphenyl)-N-(cyanomethyl)acetamide is an organic compound that features a chloro and methoxy substituted phenyl ring attached to an acetamide group with a cyanomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-methoxyphenyl)-N-(cyanomethyl)acetamide typically involves the reaction of 2-chloro-6-methoxyphenylacetic acid with cyanomethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-methoxyphenyl)-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of 2-(2-hydroxy-6-methoxyphenyl)-N-(cyanomethyl)acetamide.

    Reduction: Formation of 2-(2-chloro-6-methoxyphenyl)-N-(aminomethyl)acetamide.

    Substitution: Formation of 2-(2-substituted-6-methoxyphenyl)-N-(cyanomethyl)acetamide derivatives.

Scientific Research Applications

2-(2-chloro-6-methoxyphenyl)-N-(cyanomethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-methoxyphenyl)-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-methoxyphenylboronic acid
  • 2-chloro-6-methoxybenzeneboronic acid
  • 6-chloro-2-methoxyphenylboronic acid

Uniqueness

2-(2-chloro-6-methoxyphenyl)-N-(cyanomethyl)acetamide is unique due to its combination of a chloro and methoxy substituted phenyl ring with a cyanomethyl acetamide group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(2-chloro-6-methoxyphenyl)-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-16-10-4-2-3-9(12)8(10)7-11(15)14-6-5-13/h2-4H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRZNPKHDNZXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)CC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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